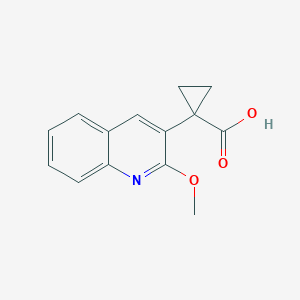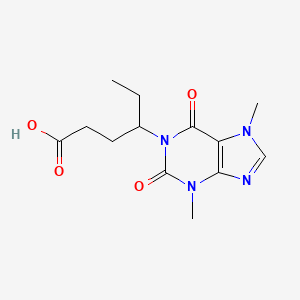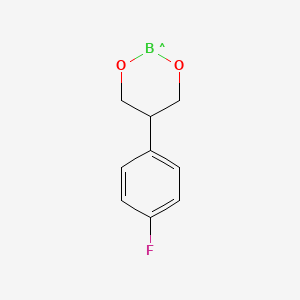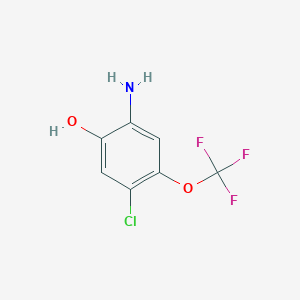
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is a compound that features a quinoline ring substituted with a methoxy group at the 2-position and a cyclopropanecarboxylic acid moiety at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline-3-carbaldehyde.
Methoxylation: The 2-chloroquinoline-3-carbaldehyde undergoes methoxylation to introduce the methoxy group at the 2-position.
Cyclopropanation: The methoxylated quinoline derivative is then subjected to cyclopropanation to introduce the cyclopropanecarboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.
化学反応の分析
Types of Reactions
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
2-Methoxyquinoline-3-carboxylic acid: Similar structure but lacks the cyclopropane ring.
3-Methoxyquinoline-2-carboxylic acid: Similar structure with different substitution pattern.
Quinoline-3-carboxylic acid: Lacks the methoxy group and cyclopropane ring.
Uniqueness
1-(2-Methoxyquinolin-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both the methoxy group and the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
1-(2-methoxyquinolin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-12-10(14(6-7-14)13(16)17)8-9-4-2-3-5-11(9)15-12/h2-5,8H,6-7H2,1H3,(H,16,17) |
InChIキー |
HQCPPKBAHVZWKH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2C=C1C3(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B15281044.png)
![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)
![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)

![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)



![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)

![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)
